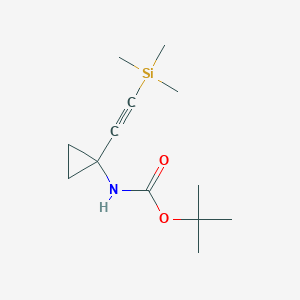

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate is a compound that is part of a broader class of organic molecules featuring a tert-butyl carbamate group. This functional group is known for its protective properties in organic synthesis, particularly for amines and alcohols. The compound also contains a cyclopropyl group, which is a three-membered ring known for its interesting chemical reactivity due to ring strain, as well as a trimethylsilyl ethynyl group, which is a common moiety in organic synthesis for introducing alkyne functionality.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the synthesis of tert-butyl N-(1-ethoxycyclopropyl)carbamate through photochemical ring contraction of 2-ethoxypyrrolin-5-ones highlights the potential for creating cyclopropyl-containing carbamates via photochemical pathways .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the potential for non-planar conformations as seen in the crystallographic studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . The cyclopropyl group, in particular, can introduce significant strain and influence the overall molecular conformation. Vibrational spectra and ab initio analysis of related compounds, such as tert-butyl derivatives of 3,3-dimethylcyclopropene, provide insights into the optimized geometries and spectral assignments that could be relevant for tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives is diverse. Lithiated tert-butyl cyclopropanecarboxylates have been shown to react with various electrophiles, leading to α-substituted esters, which can be further transformed into carboxylic acids or cyclopropanemethanols . The 1,3-dipolar cycloaddition of ynamides like tert-butyl N-ethynyl-N-phenylcarbamate with nitrilimines results in the formation of pyrazole derivatives, indicating that the ethynyl group in tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate could participate in similar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. For example, tert-butylpentafluorophenylmethylchlorosilane, a silylating reagent, forms hydrolytically stable derivatives suitable for gas chromatography, suggesting that the tert-butyl group can impart stability to the derivatives . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate and its optimization for high yield further demonstrate the practicality of synthesizing complex tert-butyl carbamate derivatives . Lastly, the scale-up synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate via Kulinkovich–Szymoniak cyclopropanation indicates the feasibility of large-scale production of such compounds .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamide derivatives, which involve tert-butyl and trimethylsilyl groups, shows the potential for selective deprotection and acylation. This process has applications in the creation of complex organic molecules (Pak & Hesse, 1998).

Synthesis of Indoles : A method for synthesizing indoles with oxygen-bearing substituents using tert-butyl methoxy and trimethylsilyl groups highlights the versatility of these compounds in organic synthesis (Kondo, Kojima, & Sakamoto, 1997).

Free-Radical Addition and Cyclization : Iodoalkyl tert-butyl carbonates and carbamates are used in free-radical additions to create substituted thiosuccinic anhydrides, demonstrating the compound's utility in complex synthesis processes (Crich & Rahaman, 2009).

Applications in Organic Chemistry

Spirocyclopropanated Analogues Synthesis : Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is used to create spirocyclopropanated analogues of certain insecticides, showcasing its role in developing novel organic compounds (Brackmann et al., 2005).

Silylating Agents : Trimethylsilyl N-tert-butyl-N-phenylcarbamate, a silylating agent, plays a crucial role in organic synthesis for protecting and modifying various functional groups (Böcskei et al., 1996).

Transformation into O-Benzyl Carbamates : The transformation of tert-butyl and trimethylsilyl groups into O-benzyl carbamates highlights another application in organic synthesis (Barrett & Pilipauskas, 1990).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-trimethylsilylethynyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-12(2,3)16-11(15)14-13(7-8-13)9-10-17(4,5)6/h7-8H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIUGAYQJUEUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C#C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)